N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine
Description
Properties
CAS No. |
92161-93-8 |
|---|---|
Molecular Formula |
C14H10ClN3S |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H10ClN3S/c15-11-6-8-12(9-7-11)16-14-18-17-13(19-14)10-4-2-1-3-5-10/h1-9H,(H,16,18) |
InChI Key |
OZRPBDYWQDSFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the 4-chlorophenyl group and the amine functionality enable nucleophilic substitution under controlled conditions:
Key Reaction Pathways:
-
Reaction with chloroacetyl chloride :
N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine reacts with chloroacetyl chloride in the presence of anhydrous sodium acetate to form 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate 2 ) .Conditions :
Reagent Solvent Catalyst Temperature Yield Chloroacetyl chloride - NaOAc (anhyd.) Reflux 82% Product Characterization :
-
Reaction with substituted piperazines :
Intermediate 2 undergoes nucleophilic substitution with benzyl piperidine or substituted piperazines (e.g., 4-ethoxyphenyl piperazine) in dry benzene with triethylamine, yielding derivatives 4a–i .Example (Compound 4f) :
Cyclocondensation with Thiourea Derivatives
Intermediate 2 reacts with substituted thioureas via S-alkylation followed by cyclodehydration to form aryl aminothiazoles (5a–e) .
Mechanism :
-
Base-catalyzed S-alkylation replaces the chlorine atom.
-
Cyclodehydration forms the aminothiazole ring.
Key Data :
-
IR (Compound 5b) : Disappearance of C=O stretch at 1706 cm⁻¹ confirms cyclocondensation .
-
Tautomerism : NMR data (δ 10.43 ppm for NH) support dominance of the iminodihydrothiazole tautomer .
Sulfonation and Sulfonamide Formation
The thiadiazole ring undergoes sulfonation under controlled chlorination:
Sulfonation Reaction :
Sulfonamide Synthesis :
-
Example : Reaction of 6 with aniline yields 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazole-2-sulfonamide (7d) .
Characterization (7d) :
Biological Activity-Driven Modifications
The compound’s derivatives show enhanced bioactivity through targeted substitutions:
Anticancer Derivatives :
-
Piperazine-linked derivatives (e.g., 4a–i ) exhibit antiproliferative effects by disrupting cellular kinases .
-
SAR Analysis :
Substituent IC₅₀ (µM) Target Cancer Line 4-Ethoxyphenyl 1.8 MCF-7 (breast) Benzyl piperidine 2.4 A549 (lung)
Stability and Reactivity Insights
Scientific Research Applications
Pharmaceutical Development
Antimicrobial and Anticancer Properties
N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that this compound exhibits activity against various bacterial strains and cancer cell lines. For instance, derivatives of this compound have demonstrated moderate antiviral activity against Tobacco Mosaic Virus (TMV) and significant cytotoxic effects against breast cancer MCF-7 cells with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Mechanism of Action
The mechanism of action involves the disruption of microbial cell membranes and inhibition of enzymes critical for DNA replication in cancer cells. This dual action enhances its potential as a therapeutic agent .
Agricultural Chemicals
Fungicides and Herbicides
In agriculture, this compound is utilized in the formulation of agrochemicals. It acts as a fungicide and herbicide, significantly improving crop protection and yield. Its efficacy in interfering with plant growth and development makes it a valuable component in crop management strategies .
Material Science
Development of Advanced Materials
This compound is being explored in the field of material science for its unique chemical properties that enhance the durability and resistance of polymers and coatings. The incorporation of thiadiazole derivatives into polymer matrices can lead to materials with improved mechanical properties and thermal stability .
Analytical Chemistry
Reagent in Analytical Techniques
this compound serves as a reagent in various analytical techniques. Its ability to detect and quantify specific substances in complex mixtures has made it useful in environmental monitoring and quality control processes .
Research on Novel Compounds
Synthesis of New Chemical Entities
Researchers utilize this compound as a building block for synthesizing novel chemical entities with potential applications across multiple fields including biochemistry and environmental science. The structural versatility provided by the thiadiazole ring allows for the exploration of new pharmacophores .
Comparative Data Table
| Application Area | Specific Uses | Key Findings/Benefits |
|---|---|---|
| Pharmaceutical | Antimicrobial, Anticancer | Moderate activity against TMV; cytotoxicity against MCF-7 |
| Agriculture | Fungicides, Herbicides | Enhances crop protection; improves yield |
| Material Science | Advanced materials (polymers, coatings) | Improved durability and thermal stability |
| Analytical Chemistry | Reagent for detection/quantification | Useful in environmental monitoring |
| Novel Compounds Research | Building block for new chemical entities | Structural versatility for exploring new pharmacophores |
Case Studies
- Antiviral Activity Study : A study highlighted the synthesis of various derivatives from this compound which exhibited antiviral properties against TMV. Although less effective than standard agents, some derivatives showed promising results warranting further investigation .
- Anticancer Research : In another research effort, derivatives were synthesized to evaluate their anticancer potential against several cell lines including MCF-7 and A549. The results indicated that modifications on the phenyl ring significantly affected cytotoxicity profiles, suggesting pathways for optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amine Group
Alkyl and Aryl Substituents
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine: This analogue replaces the 4-chlorophenyl group with a 4-methylphenyl substituent. The thiadiazole ring remains planar (mean deviation: 0.0042 Å), similar to the parent compound. Biological studies highlight insecticidal and fungicidal activities .
- N-(4-Methylthiobutyl)-5-phenyl-1,3,4-thiadiazol-2-amine (2c) : Incorporates a methylthio-butyl chain, enhancing solubility. Synthesized via acid/base catalysis, this derivative was characterized by NMR and MS, though biological data are unreported .
Nitro-Substituted Analogues
- N-(3-Nitrophenyl)-, N-(4-Nitrophenyl)-, and N-(2,4-Dinitrophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine: Nitro groups introduce strong electron-withdrawing effects. Toxicity studies using brine shrimp (LC₅₀ values: 50–150 µg/mL) revealed dose-dependent lethality, with 3c (2,4-dinitrophenyl) showing the highest toxicity. Anti-inflammatory activity was also noted .
Heterocyclic Substituents
- N-(5-Substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine : Acridine moieties add a planar aromatic system, improving DNA intercalation. These derivatives exhibited significant anti-inflammatory (IC₅₀: 12–18 µM) and analgesic activities in rodent models .
- N-(3-(5-Nitrofur-2-yl) allylidene)-5-(p-substituted phenyl)-1,3,4-thiadiazol-2-amine: The nitrofuran group confers antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL). Electron-withdrawing substituents (e.g., -NO₂) enhanced potency .
Substituent Variations on the Thiadiazole Ring
Halogenated Phenyl Groups
- 5-(2-Fluorophenyl)-, 5-(2-Iodophenyl)-, and 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine : Halogens influence melting points (212–225°C) and bioactivity. The 2-fluorophenyl derivative showed superior antimicrobial activity compared to iodo- and chloro-analogues .
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: A positional isomer with the chloro group on the thiadiazole ring instead of the amine. This structural shift reduces planarity and alters metabolic stability .
Structural and Physicochemical Properties
Table 2: Physicochemical Data
| Compound | Melting Point (°C) | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| Parent compound | Not reported | C₁₄H₁₀ClN₃S | 4-Chlorophenyl amine |
| 5-(2-Fluorophenyl)- derivative | 223–225 | C₁₄H₁₀FN₃S | 2-Fluorophenyl ring |
| N-(4-Methylthiobutyl)- derivative (2c) | Not reported | C₁₃H₁₇N₃S₂ | Methylthio-butyl chain |
| 2-Amino-5-(4-chlorophenyl)- derivative | Not reported | C₈H₅ClN₂S | Chlorophenyl on thiadiazole ring |
Biological Activity
N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-chlorophenyl isothiocyanate with suitable amines under controlled conditions. The reaction pathway generally follows nucleophilic substitution mechanisms leading to the formation of the thiadiazole ring.
Biological Activity Overview
The biological activities of this compound have been extensively studied, revealing significant anticancer , antimicrobial , and antioxidant properties.
Anticancer Activity
Recent research highlights the compound's potent anticancer effects against various cancer cell lines:
- Cytotoxicity : The compound exhibits cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values indicate strong antitumor activity, with some derivatives showing IC50 values as low as 2.32 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | MCF-7 | 5.36 |
| 4c | HepG2 | 3.21 |
The presence of electron-withdrawing groups such as chlorine enhances the anticancer potential of these derivatives by increasing lipophilicity and improving cellular uptake .
Antimicrobial Activity
This compound also demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship studies indicate that halogen substitutions at the para position notably enhance antimicrobial efficacy .
| Compound | Microbial Strain | Activity |
|---|---|---|
| D-4 | E. coli | High |
| D-20 | S. aureus | Moderate |
Antioxidant Potential
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals effectively. Studies have shown that certain derivatives exhibit IC50 values in the range of 8.90 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .
Structure–Activity Relationship (SAR)
The SAR studies reveal that the biological activity of this compound is significantly influenced by:
- Substituent Position : The position of substituents on the phenyl rings affects both lipophilicity and electronic properties.
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions show enhanced cytotoxicity and antimicrobial activity.
- Ring Modifications : Variations in the thiadiazole core structure can lead to improved biological profiles.
Case Studies
Several case studies have documented the efficacy of this compound:
- In Vivo Studies : A study involving tumor-bearing mice demonstrated that derivatives targeting sarcoma cells exhibited significant tumor reduction compared to controls .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and key cellular targets such as tubulin, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
